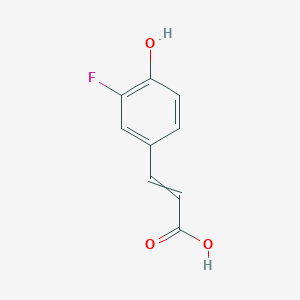![molecular formula C27H27ClN4O2 B12444014 N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B12444014.png)
N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a benzotriazole ring, a chlorophenyl group, and a cyclohexylphenoxy acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl group is then introduced via electrophilic substitution reactions, often using chlorinated aromatic compounds and suitable catalysts.
The final step involves the coupling of the benzotriazole derivative with 4-cyclohexylphenoxy acetamide. This can be accomplished through nucleophilic substitution reactions, where the acetamide group is activated using reagents such as thionyl chloride or phosphorus oxychloride, followed by reaction with the benzotriazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis while maintaining efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, Lewis acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.
Mécanisme D'action
The mechanism of action of N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance binding affinity, while the cyclohexylphenoxy acetamide moiety can influence the compound’s solubility and bioavailability. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
Phenoxy acetamide derivatives: Explored for their therapeutic potential in various diseases.
Indole and quinoline derivatives: Investigated for their pharmacological properties and potential as drug candidates.
Uniqueness
N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C27H27ClN4O2 |
|---|---|
Poids moléculaire |
475.0 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide |
InChI |
InChI=1S/C27H27ClN4O2/c1-18-15-25-26(31-32(30-25)22-11-9-21(28)10-12-22)16-24(18)29-27(33)17-34-23-13-7-20(8-14-23)19-5-3-2-4-6-19/h7-16,19H,2-6,17H2,1H3,(H,29,33) |
Clé InChI |
WTLMILSVZXMWSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=C(C=C3)C4CCCCC4)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12443931.png)

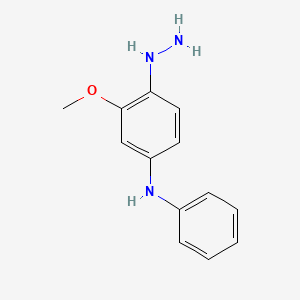
![1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride](/img/structure/B12443952.png)
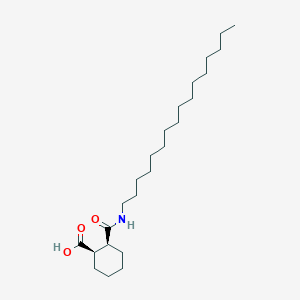
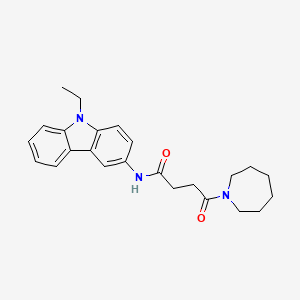
![(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline](/img/structure/B12443965.png)
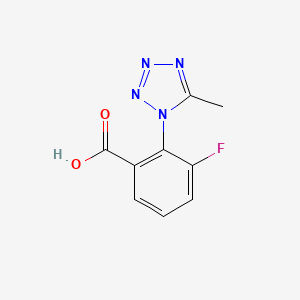
![2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12443994.png)
![2-methyl-4-[(4-methylphenyl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12444021.png)
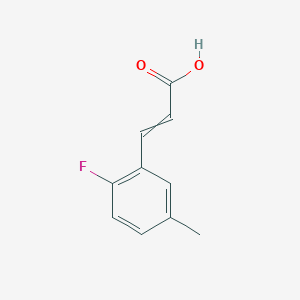
![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxy-N-methylpropanamide](/img/structure/B12444026.png)
![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12444027.png)
